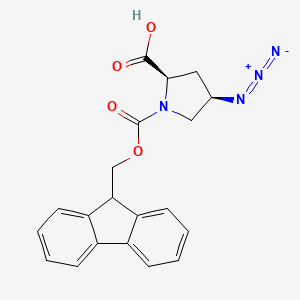
cis-4-Azido-N-Fmoc-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Azido-N-Fmoc-D-proline: is a chemical compound known for its utility in click chemistry. It is a derivative of proline, an amino acid, and features an azido group, which makes it highly reactive and useful in various chemical reactions . The compound is often used in the synthesis of peptides and other complex molecules due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through various chemical reactions, including the use of azidation reagents such as sodium azide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of cis-4-Azido-N-Fmoc-D-proline follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: cis-4-Azido-N-Fmoc-D-proline undergoes various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like thiols or phosphines.
Substitution: The azido group can participate in substitution reactions, forming new bonds with other chemical groups.
Common Reagents and Conditions:
Reducing Agents: Thiols, phosphines.
Major Products:
Amine Derivatives: Formed through the reduction of the azido group.
Substituted Proline Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
cis-4-Azido-N-Fmoc-D-proline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cis-4-Azido-N-Fmoc-D-proline primarily involves its azido group. The azido group is highly reactive and can form covalent bonds with various molecular targets. This reactivity makes it useful in click chemistry, where it can be used to attach different chemical groups to a target molecule . The molecular pathways involved often include the formation of triazoles through cycloaddition reactions .
Comparaison Avec Des Composés Similaires
cis-4-Azido-N-Fmoc-L-proline: Similar in structure but differs in the stereochemistry of the proline residue.
Fmoc-4-azidoproline: Another azido derivative of proline used in peptide synthesis.
Uniqueness: cis-4-Azido-N-Fmoc-D-proline is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of peptides with defined stereochemistry .
Propriétés
IUPAC Name |
(2R,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-KZULUSFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














